molecular formula C11H19N3O B2801245 2-cyano-N-(1-propylpiperidin-4-yl)acetamide CAS No. 717873-09-1

2-cyano-N-(1-propylpiperidin-4-yl)acetamide

Cat. No.: B2801245
CAS No.: 717873-09-1
M. Wt: 209.293
InChI Key: QSOBBXNLDMDIAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(1-propylpiperidin-4-yl)acetamide can be achieved through the cyanoacetylation of amines. One common method involves the treatment of various substituted amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar cyanoacetylation techniques. The choice of reaction conditions and reagents may vary to optimize yield and purity for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(1-propylpiperidin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-cyano-N-(1-propylpiperidin-4-yl)acetamide is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . Some of its applications include:

Mechanism of Action

The mechanism of action of 2-cyano-N-(1-propylpiperidin-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The cyano group and the piperidinyl moiety play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other proteins, modulating their functions and leading to various biological effects.

Comparison with Similar Compounds

2-cyano-N-(1-propylpiperidin-4-yl)acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

2-cyano-N-(1-propylpiperidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O/c1-2-7-14-8-4-10(5-9-14)13-11(15)3-6-12/h10H,2-5,7-9H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSOBBXNLDMDIAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NC(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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